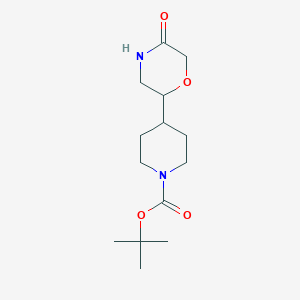

6-(1-Boc-4-piperidyl)morpholin-3-one

Description

Properties

Molecular Formula |

C14H24N2O4 |

|---|---|

Molecular Weight |

284.35 g/mol |

IUPAC Name |

tert-butyl 4-(5-oxomorpholin-2-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C14H24N2O4/c1-14(2,3)20-13(18)16-6-4-10(5-7-16)11-8-15-12(17)9-19-11/h10-11H,4-9H2,1-3H3,(H,15,17) |

InChI Key |

ZJZWNFPMIGXDBR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2CNC(=O)CO2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Morpholin-3-one Core

Morpholin-3-one (chemical formula C4H7NO2) is a six-membered heterocyclic lactam containing both nitrogen and oxygen atoms. The synthesis typically starts from amino alcohols or halo-substituted precursors.

- Cyclization of amino alcohols:

Using 2-aminoethanol derivatives, cyclization is induced by intramolecular nucleophilic attack on carbonyl or halo groups, often under basic or acidic catalysis. - Nucleophilic substitution and ring closure:

Haloacetyl derivatives react with amino alcohols to form the morpholinone ring via nucleophilic substitution followed by ring closure.

Boc Protection of the Piperidine Nitrogen

The tert-butoxycarbonyl (Boc) group is commonly introduced to protect the piperidine nitrogen, enhancing stability during subsequent reactions.

- Reaction of 4-aminopiperidine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate in an organic solvent (e.g., dichloromethane or tetrahydrofuran).

- The reaction proceeds at room temperature or slightly elevated temperatures.

- Purification by extraction and crystallization yields the Boc-protected amine.

Representative Preparation Procedure (Literature-Based)

A representative synthetic procedure adapted from patent literature and research articles is outlined below:

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-(2-chloroacetyl)morpholine + Boc-4-aminopiperidine, base (e.g., potassium carbonate), solvent (acetonitrile or DMF), 60-80°C, 12-24 h | Nucleophilic substitution to attach Boc-4-piperidyl group at 6-position of morpholin-3-one | 70-85 | Reaction monitored by TLC or HPLC |

| 2 | Workup: aqueous extraction, organic layer separation, drying (MgSO4), concentration | Isolation of crude product | — | Removal of inorganic salts and solvents |

| 3 | Purification: recrystallization from ethyl acetate/hexane or column chromatography | Purified 6-(1-Boc-4-piperidyl)morpholin-3-one | 65-80 | Purity >98% by NMR and HPLC |

Analytical and Characterization Data

Nuclear Magnetic Resonance (NMR):

Proton and carbon NMR confirm the presence of morpholinone ring protons, Boc tert-butyl signals (~1.4 ppm), and piperidyl methylene protons.Mass Spectrometry (MS):

Molecular ion peak corresponding to the molecular weight of 6-(1-tert-butoxycarbonyl-4-piperidyl)morpholin-3-one.Infrared Spectroscopy (IR):

Characteristic carbonyl stretching (~1700 cm⁻¹) of the lactam and carbamate groups.Melting Point:

Typically in the range of 120-130 °C, depending on purity.

Comparative Analysis of Preparation Methods

| Method Aspect | Nucleophilic Substitution | Reductive Amination | Amide Coupling |

|---|---|---|---|

| Starting Materials | Halogenated morpholinone + Boc-4-aminopiperidine | Aldehyde-functionalized morpholinone + Boc-4-aminopiperidine | Carboxylic acid-functionalized morpholinone + Boc-4-aminopiperidine |

| Reaction Conditions | Mild base, moderate heat | Reducing agent (NaBH3CN), mild acid/base | Coupling agent (EDC, DCC), base |

| Yield Range | 70-85% | 60-75% | 50-70% |

| Purification | Crystallization or chromatography | Chromatography | Chromatography |

| Advantages | Straightforward, good yields | Useful for sensitive groups | Versatile for various substituents |

| Disadvantages | Requires halogenated intermediate | Requires reducing agent | Coupling agents can be costly |

Summary and Recommendations

The preparation of 6-(1-tert-butoxycarbonyl-4-piperidyl)morpholin-3-one is most efficiently achieved via nucleophilic substitution of a halogenated morpholin-3-one intermediate with Boc-protected 4-aminopiperidine under basic conditions. This method offers high yields, operational simplicity, and straightforward purification.

Alternative methods such as reductive amination or amide coupling are available but generally provide lower yields and require more specialized reagents.

For optimal synthesis:

- Use high-purity starting materials and anhydrous solvents.

- Maintain controlled temperature and reaction time to avoid side reactions.

- Employ rigorous purification and characterization to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

6-(1-Boc-4-piperidyl)morpholin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites in the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA

Reduction: LiAlH4, NaBH4

Substitution: Various nucleophiles, such as amines or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

6-(1-Boc-4-piperidyl)morpholin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1-Boc-4-piperidyl)morpholin-3-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The Boc group provides protection to the nitrogen atom, allowing for selective reactions at other sites in the molecule .

Comparison with Similar Compounds

Structural Features and Substituent Positions

Morpholin-3-one derivatives vary in substituent positions and functional groups, significantly influencing their chemical and biological behavior:

Key Observations :

- Substituent Position: Derivatives with substituents at the 4-position (e.g., aminophenyl, nitrophenyl) are common in drug intermediates, while 6-position modifications (as in the target compound) are less frequently reported but critical for steric and electronic tuning.

- Functional Groups: The Boc group in the target compound enhances solubility in organic solvents compared to polar groups like nitro or amino .

Physicochemical Properties

Physical properties such as solubility, pKa, and melting point are influenced by substituents:

Notes:

- The Boc group increases lipophilicity (higher LogP) compared to polar substituents like amino or nitro.

- The target compound’s pKa is influenced by the electron-withdrawing Boc group, contrasting with the electron-donating aminophenyl group in 4-(4-aminophenyl)morpholin-3-one .

Biological Activity

6-(1-Boc-4-piperidyl)morpholin-3-one is a compound that has garnered interest in medicinal chemistry due to its structural characteristics, which suggest potential biological activities. This article explores its biological activity, synthesis, and possible applications based on available research findings.

Structural Characteristics

The compound features a morpholine ring and a piperidine moiety protected by a Boc (tert-butyloxycarbonyl) group. These structural elements are known to influence the compound's reactivity and interaction with biological targets.

Synthesis and Reactivity

The synthesis of this compound typically involves several key steps, which may vary based on experimental conditions. The compound can participate in various chemical transformations, including nucleophilic substitutions due to the nucleophilic nature of the nitrogen atom in the piperidine ring.

Related Compounds

Research on structurally similar compounds provides insight into the potential biological activities of this compound. For instance:

-

Boc-Piperidone Chalcones : A study demonstrated that these compounds exhibited significant cytotoxicity against highly metastatic cancer cells, suggesting that the Boc protecting group may enhance anticancer activity through mechanisms such as apoptosis induction and inhibition of NFκB signaling pathways .

Compound Name Activity Mechanism 4-Boc-piperidone chalcones Cytotoxic against cancer cells Induces apoptosis, inhibits NFκB Curcumin analogs Cytotoxic Induces apoptosis, affects proliferation - Morpholine Derivatives : Other studies have shown that morpholine derivatives can interact with various biological targets, leading to diverse pharmacological effects .

Computational Predictions

Recent computational studies have predicted that compounds similar to this compound may interact with over 3262 distinct protein targets. This prediction indicates a broad potential for biological activity across multiple pathways .

Q & A

Q. What are the key considerations for optimizing the synthesis of 6-(1-Boc-4-piperidyl)morpholin-3-one?

The synthesis requires precise control of reaction parameters, including:

- Temperature : Maintaining 0–5°C during Boc-protection steps to prevent premature deprotection .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution at the piperidine nitrogen .

- Reagent stoichiometry : Using 1.2–1.5 equivalents of Boc-anhydride to ensure complete protection while minimizing side reactions .

Post-synthesis, purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product from unreacted intermediates .

Q. How can researchers confirm the structural integrity of this compound?

A multi-analytical approach is recommended:

- NMR spectroscopy : and NMR should confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and morpholinone carbonyl (δ ~170 ppm) .

- Mass spectrometry (HRMS) : Verify the molecular ion peak ([M+H]) at m/z 313.2024 (calculated for CHNO) .

- X-ray crystallography : For unambiguous confirmation, use SHELX or WinGX to resolve crystal structures, particularly if stereochemical ambiguities arise .

Q. What computational tools are suitable for modeling the conformational flexibility of this compound?

- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G(d) level to predict puckering in the morpholinone ring .

- Molecular docking : Software like AutoDock Vina can simulate interactions with biological targets (e.g., enzymes with piperidine-binding pockets) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic vs. NMR data for the morpholinone ring conformation?

Discrepancies often arise due to dynamic puckering in solution (observed via NMR) vs. static crystal packing. Methodological steps include:

- Variable-temperature NMR : Track coalescence of proton signals to estimate ring-flipping energy barriers .

- Hirshfeld surface analysis : Compare intermolecular interactions in crystallographic data (e.g., using CrystalExplorer) to assess packing-induced distortions .

- Torsion angle libraries : Apply Cremer-Pople puckering parameters to quantify deviations from planarity .

Q. What strategies mitigate diastereomer formation during piperidine functionalization?

- Chiral auxiliaries : Introduce a temporary chiral group (e.g., Evans oxazolidinone) during Boc protection to enforce stereocontrol .

- Asymmetric catalysis : Use Pd-catalyzed cross-coupling with Josiphos ligands to minimize racemization at the piperidine nitrogen .

- Chromatographic separation : Employ chiral HPLC (Chiralpak AD-H column, heptane/ethanol eluent) to resolve diastereomers post-synthesis .

Q. How can researchers analyze conflicting bioactivity data across different assay systems?

Contradictions may stem from off-target effects or assay-specific conditions. Validate results via:

- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence polarization) with cell-based viability assays (MTT) .

- Metabolic stability testing : Use liver microsomes to rule out compound degradation as a confounding factor .

- Structure-activity relationship (SAR) mapping : Systematically modify the Boc group or morpholinone substituents to isolate pharmacophore contributions .

Q. What advanced techniques characterize the Boc group’s stability under physiological conditions?

- Kinetic studies : Monitor deprotection rates via HPLC at pH 7.4 (phosphate buffer, 37°C) .

- Mass spectrometry imaging (MSI) : Track Boc retention in tissue sections to correlate stability with bioavailability .

- Theoretical modeling : Calculate hydrolysis activation energies using QM/MM simulations .

Methodological Tables

Q. Table 1. Key Spectral Benchmarks for this compound

| Technique | Critical Peaks/Data | Interpretation |

|---|---|---|

| NMR | 1.44 ppm (s, 9H, Boc) | Confirms Boc protection |

| NMR | 28.3 ppm (Boc CH), 80.1 ppm (Boc C) | Validates tert-butyl group |

| HRMS | m/z 313.2024 [M+H] | Confirms molecular formula |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.